4-Bromobenzoic anhydride
Overview
Description
4-Bromobenzoic anhydride: is an organic compound with the molecular formula C14H8Br2O3 . It is a derivative of benzoic acid where two molecules of 4-bromobenzoic acid are linked by an anhydride bond. This compound is primarily used in organic synthesis and serves as an intermediate in the preparation of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromobenzoic anhydride can be synthesized through the dehydration of 4-bromobenzoic acid. One common method involves the use of a dehydrating agent such as acetic anhydride or phosphorus pentoxide. The reaction typically proceeds as follows:
2C7H4BrCOOH→C14H8Br2O3+H2O
In this reaction, two molecules of 4-bromobenzoic acid are heated with the dehydrating agent to form this compound and water.
Industrial Production Methods: Industrial production of this compound follows similar principles but is scaled up to accommodate larger quantities. The process involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromobenzoic anhydride undergoes several types of chemical reactions, including:
Nucleophilic Acyl Substitution: This is the most common reaction, where the anhydride reacts with nucleophiles such as amines, alcohols, or water to form corresponding amides, esters, or acids.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-bromobenzoic acid.
Reduction: It can be reduced to 4-bromobenzyl alcohol using reducing agents like lithium aluminium hydride.
Common Reagents and Conditions:
Amines: React with this compound to form amides.
Alcohols: React to form esters.
Water: Hydrolyzes the anhydride to form acids.
Reducing Agents: Such as lithium aluminium hydride for reduction reactions.
Major Products:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Acids: Formed from hydrolysis.
Alcohols: Formed from reduction.
Scientific Research Applications
4-Bromobenzoic anhydride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: It serves as a building block in the synthesis of pharmaceutical agents.
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Employed in the study of enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism of action of 4-bromobenzoic anhydride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form acylated products. The molecular targets include nucleophilic sites on molecules such as amines, alcohols, and water. The pathways involved are typically nucleophilic acyl substitution reactions.
Comparison with Similar Compounds
4-Bromobenzoic acid: The parent acid of 4-bromobenzoic anhydride.
4-Bromobenzyl alcohol: A reduced form of 4-bromobenzoic acid.
4-Bromobenzaldehyde: An oxidized form of 4-bromobenzyl alcohol.
Uniqueness: this compound is unique due to its anhydride functional group, which makes it highly reactive towards nucleophiles. This reactivity is higher compared to its parent acid, 4-bromobenzoic acid, and its reduced form, 4-bromobenzyl alcohol. The anhydride group allows for the formation of a wide range of derivatives, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(4-bromobenzoyl) 4-bromobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2O3/c15-11-5-1-9(2-6-11)13(17)19-14(18)10-3-7-12(16)8-4-10/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUILGHBUWUXVBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC(=O)C2=CC=C(C=C2)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401194892 | |
Record name | Benzoic acid, 4-bromo-, anhydride with 4-bromobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401194892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1633-33-6 | |
Record name | Benzoic acid, 4-bromo-, anhydride with 4-bromobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1633-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-bromo-, anhydride with 4-bromobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401194892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-BROMOBENZOIC ANHYDRIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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